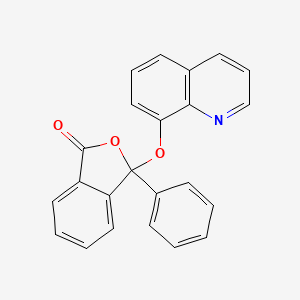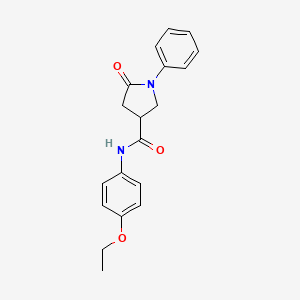![molecular formula C18H16O5 B11652449 6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)
6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンは、シクロヘプタ[c]フラン環系を含む独自の構造によって特徴付けられる、複雑な有機化合物です。
準備方法
合成経路と反応条件
6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンの合成は、一般的に、容易に入手可能な前駆体から出発して、複数のステップを伴います。一般的な合成経路の1つは、次のとおりです。
シクロヘプタ[c]フラン環の形成: このステップでは、通常、適切な前駆体を酸性または塩基性条件下で環化して、シクロヘプタ[c]フランコアを形成します。
官能基の導入: メトキシ基とジヒドロキシフェニル基は、選択的な置換反応によって導入されます。これは、メタノールおよびフェノール誘導体などの試薬を制御された条件下で使用して達成できます。
最終的な修飾: 最終的なステップでは、メチル化およびその他の修飾を行い、目的の構造を達成します。メチル化反応には、ヨウ化メチルまたは硫酸ジメチルを使用できます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が伴う可能性があります。これには、反応条件のより良い制御のための連続フロー反応器の使用や、廃棄物とエネルギー消費を削減するためのグリーンケミストリー原則の実装が含まれる可能性があります。
化学反応の分析
反応の種類
6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: ジヒドロキシフェニル基は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、キノンを形成するように酸化できます。
還元: この化合物の還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、特定の官能基を標的にして達成できます。
置換: 求電子置換反応と求核置換反応は、特にメトキシ基とジヒドロキシフェニル基で起こることがあり、ハロゲンまたは求核剤などの試薬を使用します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン(例:塩素、臭素)、求核剤(例:アミン、チオール)。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成されるのに対し、還元によってアルコールまたはアルカンが生成されます。
科学研究への応用
化学
化学では、6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンは、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。その独自の構造は、有機合成において貴重な中間体となっています。
生物学と医学
生物学と医学では、この化合物は、その潜在的な治療特性について調査されています。その構造上の特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、特に酸化ストレスまたは炎症に関連する病気の治療における創薬の候補となっています。
産業
産業では、この化合物の安定性と反応性は、その独自の特性が性能を向上させることができる、ポリマーやコーティングなどの新素材の開発において有用です。
科学的研究の応用
Chemistry
In chemistry, 6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, where its unique properties can enhance performance.
作用機序
6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ジヒドロキシフェニル基は、水素結合と酸化還元反応に関与することができ、メトキシ基とメチル基は、この化合物の親油性と膜透過性に影響を与える可能性があります。これらの相互作用は、さまざまな生化学的経路を調節し、観察された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- 6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[b]フラン-4-オン
- 6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[d]フラン-4-オン
独自性
類似の化合物と比較して、6-(3,4-ジヒドロキシフェニル)-8-メトキシ-1,3-ジメチル-4H-シクロヘプタ[c]フラン-4-オンは、その特定の環構造と官能基により、独自の化学的および生物学的特性を付与されています。
類似化合物との比較
Similar Compounds
- 6-(3,4-Dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[b]furan-4-one
- 6-(3,4-Dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[d]furan-4-one
Uniqueness
Compared to similar compounds, 6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one stands out due to its specific ring structure and functional groups, which confer unique chemical and biological properties
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
6-(3,4-dihydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C18H16O5/c1-9-17-15(21)7-12(11-4-5-13(19)14(20)6-11)8-16(22-3)18(17)10(2)23-9/h4-8,19-20H,1-3H3 |
InChIキー |
UAQFDYHJIVFMOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)


![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

